molecular formula C14H15N5O2 B2700207 7-(2-Anilinoethyl)-3-methylpurine-2,6-dione CAS No. 383880-08-8

7-(2-Anilinoethyl)-3-methylpurine-2,6-dione

Cat. No. B2700207
CAS RN: 383880-08-8
M. Wt: 285.307
InChI Key: NXBCQDCPNDIPHS-UHFFFAOYSA-N
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Description

Anilinoethyl compounds are a class of organic compounds that contain an aniline (phenylamine) group attached to an ethyl group . Purine is a heterocyclic aromatic organic compound, consisting of a pyrimidine ring fused to an imidazole ring . Methylpurine is a methyl derivative of purine .


Synthesis Analysis

The synthesis of anilinoethyl compounds often involves the reaction of aniline with an appropriate alkylating agent . The synthesis of methylpurine derivatives typically involves the methylation of purine .


Molecular Structure Analysis

The molecular structure of anilinoethyl compounds consists of an aniline group (a benzene ring with an attached amino group) linked to an ethyl group . The structure of methylpurine involves a purine ring with a methyl group attached .


Chemical Reactions Analysis

Anilinoethyl compounds can undergo various chemical reactions, including acetylation and carbon-nitrogen bond cleavage . Methylpurine compounds can participate in a variety of chemical reactions depending on the position of the methyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of anilinoethyl and methylpurine compounds would depend on their specific structures .

Scientific Research Applications

Synthesis and Precursor Applications

  • The compound has been used in the synthesis of various purine analogs. For example, (Z)-N-(2-amino-1,2-dicyanovinyl)-N'-benzylformamidine, a precursor for imidazoles and dihydropurines, has been synthesized using similar compounds, indicating the potential of "7-(2-Anilinoethyl)-3-methylpurine-2,6-dione" in synthetic chemistry (Alves, Proença, & Booth, 1994).

Anticancer Properties

  • Computational studies have been performed to investigate the anticancer properties of compounds related to "this compound." For instance, computational investigations on caffeinated complexes, including 1,3,7-trimethylpurine-2,6-dione, revealed insights into their potential anticancer activity and interactions with proteins, suggesting similar research directions for "this compound" (Sayın & Üngördü, 2018).

DNA Interactions

  • Research into the interaction of similar compounds with DNA has been conducted. For instance, the study of polycyclic aromatic hydrocarbon o-quinone depurinating N7-guanine adducts provides a framework for understanding how "this compound" might interact with DNA, potentially leading to the formation of adducts (McCoull, Rindgen, Blair, & Penning, 1999).

Enzyme Inhibition

  • The compound may have applications in enzyme inhibition studies. Research into novel inhibitors of Arabidopsis cytokinin oxidase/dehydrogenase, using compounds like 2-X-6-anilinopurines, can guide similar studies on "this compound," particularly in understanding its potential interaction with key enzymes (Zatloukal et al., 2008).

Mechanism of Action

The mechanism of action of anilinoethyl and methylpurine compounds would depend on their specific structure and the biological context in which they are used .

Safety and Hazards

The safety and hazards associated with anilinoethyl and methylpurine compounds would depend on their specific structures. It’s important to refer to the relevant Safety Data Sheets for specific information .

Future Directions

The future directions for research on anilinoethyl and methylpurine compounds could include further exploration of their synthesis, characterization, and potential applications .

properties

IUPAC Name

7-(2-anilinoethyl)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O2/c1-18-12-11(13(20)17-14(18)21)19(9-16-12)8-7-15-10-5-3-2-4-6-10/h2-6,9,15H,7-8H2,1H3,(H,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXBCQDCPNDIPHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C=N2)CCNC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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